Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate
Description
Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate is a bicyclo[1.1.1]pentane (BCP)-derived compound featuring an amino group at the 3-position and an ethyl ester moiety. The BCP scaffold is a rigid, non-planar structure widely studied as a bioisostere for phenyl rings in medicinal chemistry due to its unique steric and electronic properties . This compound is synthesized via methods such as Gabriel synthesis (as inferred from related BCP-amine syntheses) and is available commercially as a hydrochloride salt (CAS: 2135333-02-5) . Its applications span drug discovery, particularly in modifying pharmacokinetic properties of lead molecules.
Properties
IUPAC Name |
ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-7(11)3-8-4-9(10,5-8)6-8/h2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRCYIZJJPMELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC12CC(C1)(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate typically involves the construction of the bicyclo[1.1.1]pentane core followed by functional group modifications.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate is not well-defined. its unique structure allows it to interact with various molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic other structural motifs, potentially leading to interactions with enzymes, receptors, or other biological macromolecules .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and physicochemical properties of Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate and its analogues:
Biological Activity
Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate (CAS No. 2096992-02-6) is a compound characterized by its unique bicyclo[1.1.1]pentane core, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C9H15NO2
- Molecular Weight : 169.22 g/mol
- IUPAC Name : Ethyl 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate
The biological activity of this compound is largely attributed to its structural properties, allowing it to interact with various biological targets:
- Receptor Interactions : The amino group may facilitate interactions with neurotransmitter receptors, potentially influencing pathways related to neuropharmacology.
- Enzyme Inhibition : Its bicyclic structure might mimic natural substrates or inhibitors, affecting enzyme activity in metabolic pathways.
Biological Activity Overview
Recent studies have explored the biological activities of this compound, revealing potential applications in various fields:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown that bicyclic compounds can disrupt bacterial cell membranes or inhibit essential metabolic processes.
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications:
- GABA Receptor Modulation : Some studies indicate that analogs may enhance GABAergic activity, which could be beneficial in treating anxiety and seizure disorders.
Cytotoxicity and Anticancer Activity
Preliminary investigations into the cytotoxic effects of related compounds have shown promise in cancer therapy:
- Mechanism : Compounds with similar structures have been reported to induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
